Robustaflavone
Overview
Description
Robustaflavone is a naturally occurring biflavonoid, which is a type of flavonoid. Biflavonoids are dimeric forms of flavonoids formed by the bonding of two flavone units. This compound is composed of two units of apigenin (5,7,4′-trihydroxyflavone) and is found in various plants, including Rhus succedanea, Garcinia multiflora, Ochna schweinfurthiana, Dietes bicolor, and Selaginella species . This compound has been extensively characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography . This compound exhibits a range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-allergic, anti-diabetic, and anti-obesity effects .
Mechanism of Action
Robustaflavone is a type of biflavonoid found in various plants, including Rhus succedanea, Garcinia multiflora, Ochna schweinfurthiana, Dietes bicolor, and Selaginella species . It has been extensively characterized and is known for its pharmacological activities, including anti-inflammatory, anti-cancer, anti-allergic, anti-diabetic, and anti-obesity effects .
Target of Action
This compound has been found to interact with several targets in the body. It has shown promising activity against various viruses, such as Hepatitis B virus (HBV), Herpes viruses (HSV-1, HSV-2), and respiratory viruses (Influenza A, Influenza B) . It also targets human umbilical vein endothelial cells (HUVECs), inducing apoptosis and exhibiting anti-angiogenic effects .
Mode of Action
This compound interacts with its targets in various ways. For instance, it inhibits HUVEC proliferation and shows cytotoxicity that inhibits HUVEC viability . It also induces apoptosis, characterized by flow cytometry and caspase 3 analysis . Furthermore, this compound upregulates Bax, Bad, cleaved caspase 3, p21, and phosphorylated p53 levels .
Biochemical Pathways
This compound affects several biochemical pathways. It induces mitochondrial membrane potential loss and the release of cytochrome c and apoptosis-inducing factor . It also causes cell cycle arrest at the G0/G1 phase and downregulates Cdk4, Cdk6, and cyclin D1 expression .
Pharmacokinetics
While this compound is a kind of biflavonoid with myriad pharmacological properties, the potential toxicological effects of this compound remain largely unknown . The extract, contained this compound, obtained from the fruit (aril) of two precious plant species of genus Taxus which was safely demonstrated by the mice acute oral toxicity test .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It reduces the volumes and weights of CT-26 cell-derived tumors . The blood vessel density is significantly decreased in this compound-treated tumors . It also inhibits VEGF-A-stimulated blood vessel formation in vivo in Matrigel plugs .
Biochemical Analysis
Biochemical Properties
Robustaflavone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. Its pharmacological activities include anti-inflammatory, anti-cancer, anti-allergic, anti-diabetic, and anti-obesity effects . Notably, this compound has shown promising activity against various viruses, such as Hepatitis B virus (HBV), Herpes viruses (HSV-1, HSV-2), and respiratory viruses (Influenza A, Influenza B) .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce ROS-mediated apoptosis via the caspase-dependent pathway, leading to cell cycle arrest and inhibition of MAPK .
Preparation Methods
Synthetic Routes and Reaction Conditions: Robustaflavone can be synthesized through various methods. One common approach involves the Ullmann coupling of halogenated flavones. This method includes the iodination of apigenin derivatives followed by palladium-catalyzed cross-coupling reactions . Another method involves the Suzuki-Miyaura reaction, which is used to form the biflavonoid structure by coupling flavone units .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources. Advanced extraction methods, such as supercritical fluid extraction and microwave-assisted extraction, have been developed to enhance the yield and purity of this compound from plant materials . Biotechnological approaches, including the use of genetically modified microorganisms, are also being explored for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: Robustaflavone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic substitution using reagents like sodium methoxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Robustaflavone is unique among biflavonoids due to its specific structure and pharmacological activities. Similar compounds include:
Amentoflavone: Another biflavonoid with antiviral and antibacterial properties.
Hinokiflavone: A C–O–C-type biflavonoid with anti-cancer properties.
Ochnaflavone: A biflavonoid with similar anti-inflammatory and anti-cancer activities.
These compounds share structural similarities with this compound but differ in their specific biological activities and molecular targets.
Properties
IUPAC Name |
6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)23-11-22(37)29-26(39-23)12-20(35)27(30(29)38)17-7-14(3-6-18(17)33)24-10-21(36)28-19(34)8-16(32)9-25(28)40-24/h1-12,31-35,38H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORWSEZUWHQTOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197937 | |
Record name | Robustaflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49620-13-5 | |
Record name | Robustaflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49620-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Robustaflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049620135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Robustaflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
A: Robustaflavone has been shown to inhibit the PI3K protein, a key enzyme involved in cell growth and survival []. This inhibition is believed to contribute to the compound's cytotoxic effect on cancer cell lines, likely through the induction of apoptosis [].
A: While the research primarily focuses on PI3K, this compound has exhibited inhibitory activity against xanthine oxidase (XOD) [, ]. This enzyme is involved in purine metabolism and its inhibition could have implications for gout treatment []. Additionally, research suggests this compound may interact with photosystem II in chloroplasts, potentially affecting energy transfer and ATP production [].
A: this compound has demonstrated anti-inflammatory effects by downregulating inflammatory mediators in LPS-stimulated RAW 264.7 macrophages []. This includes reducing the production of nitric oxide (NO), pro-inflammatory cytokines like IL-1β and IL-6, and suppressing the expression of iNOS and COX-2 []. Furthermore, it downregulates LPS-induced NF-κB expression and ERK 1/2 phosphorylation, suggesting interference with key inflammatory signaling pathways [].
ANone: this compound has the molecular formula C30H18O10 and a molecular weight of 534.46 g/mol.
A: Yes, various studies utilize spectroscopic techniques to characterize this compound. These include UV-Vis, IR, 1D and 2D NMR (including HSQC, HMBC, and NOESY), and mass spectrometry (MS) [, , , , , , , ].
ANone: The provided research focuses on the biological activity and chemical characterization of this compound. There is limited information on its material compatibility, stability, or specific applications under various conditions. Further research is needed to explore these aspects.
ANone: The research primarily focuses on this compound's biological activities. There is no evidence suggesting it possesses catalytic properties or applications in the context of chemical reactions.
A: Yes, molecular docking studies have been conducted to predict and understand the interactions of this compound with biological targets. For instance, it was docked against the main protease (Mpro) of SARS-CoV-2, revealing potential inhibitory activity []. Other studies have employed molecular docking to investigate its interaction with PI3K [] and other SARS-CoV-2 non-structural proteins [].
A: Research suggests that the presence and position of methyl ether groups on the this compound skeleton can significantly influence its cytotoxic activity [, , , , ]. For example, this compound 4′,4‴-dimethyl ether exhibited higher cytotoxicity than this compound against certain cancer cell lines []. Furthermore, the presence of an ether linkage between the two apigenin units appears crucial for its cytotoxicity [].
A: Research suggests that formulating this compound into proliposomes containing bile salts and a protective hydrophilic isomalto-oligosaccharides (IMOs) coating significantly enhances its solubility and oral bioavailability []. This approach indicates a promising strategy for improving the therapeutic potential of this compound.
ANone: The provided research focuses on the scientific aspects of this compound and does not discuss SHE regulations.
A: A study investigating a total bioflavonoid extract containing this compound revealed that its components are rapidly absorbed after oral administration and distributed to various tissues, with higher concentrations observed in the lungs, kidneys, and ovaries []. This suggests that this compound is well-absorbed and distributed in vivo.
A: Fluorescence spectroscopy studies indicate that this compound dynamically interacts with HSA, primarily through hydrophobic interactions and hydrogen bond formation []. This interaction suggests potential implications for its distribution and pharmacokinetic profile.
A: Studies using a mouse model of gout arthritis demonstrated that a purified bioflavonoid extract rich in this compound could effectively alleviate paw edema, reduce inflammatory features, and decrease IL-1β levels in foot tissue []. These findings suggest potential therapeutic benefits for inflammatory conditions.
ANone: The available research does not mention any clinical trials conducted with this compound.
ANone: The research primarily focuses on the initial biological activity and chemical characterization of this compound. There is limited information available regarding potential resistance mechanisms or cross-resistance with other compounds.
ANone: The provided research primarily focuses on the isolation, identification, and initial biological evaluation of this compound. Information regarding drug delivery, biomarkers, environmental impact, and other specific aspects is limited and requires further investigation.
A: this compound has been a subject of increasing research interest due to its diverse biological activities. Initially isolated from plants like Rhus succedanea [], its presence has been identified in various Selaginella species [, , , , ], highlighting its potential as a valuable natural product. Studies have progressively uncovered its anti-inflammatory [], anti-cancer [, , ], and xanthine oxidase inhibitory activities [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.